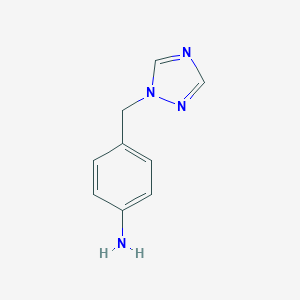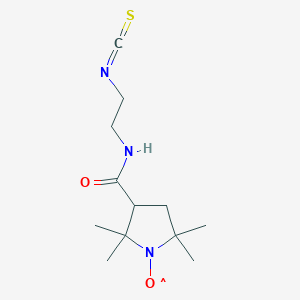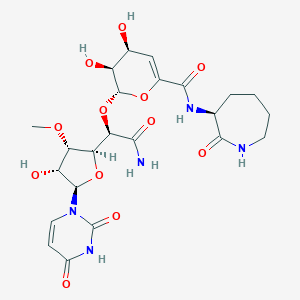
Capuramycin
Overview
Description
Capuramycin is a member of a unique class of nucleoside antibiotics that target the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide-translocase (translocase I, also known as MraY). This enzyme is essential for peptidoglycan biosynthesis, a critical component of bacterial cell walls. This compound was first isolated from the spent medium of Streptomyces griseus cultures and has shown significant activity against mycobacteria, including Mycobacterium tuberculosis, as well as some Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Capuramycin and its analogues can be synthesized through various chemical and biocatalytic methods. One approach involves the use of an ATP-independent transacylase enzyme, CapW, which facilitates the synthesis of this compound analogues via a one-step aminolysis reaction from a methyl ester precursor and various nonnative amines as acyl acceptors . Another method involves the chemical synthesis of this compound analogues by modifying the nucleoside scaffold to enhance antibacterial activity .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces griseus cultures. The fermentation broth is then subjected to various purification steps to isolate this compound and its analogues. Advances in biocatalysis have also enabled the production of this compound analogues with improved activity through enzymatic modifications .
Chemical Reactions Analysis
Types of Reactions: Capuramycin undergoes several types of chemical reactions, including acylation, amidation, and esterification. These reactions are crucial for modifying the compound to enhance its antibacterial properties.
Common Reagents and Conditions:
Amidation: This reaction involves the formation of amide bonds using reagents like amines and carboxylic acids or their derivatives.
Esterification: This reaction involves the formation of ester bonds using alcohols and carboxylic acids or their derivatives.
Major Products: The major products formed from these reactions are various this compound analogues with enhanced antibacterial activity. For example, acylation of this compound with amino undecanoic acid has been shown to improve its activity against a broad spectrum of bacteria .
Scientific Research Applications
Capuramycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying nucleoside antibiotics and their mechanisms of action.
Biology: this compound is used to study bacterial cell wall biosynthesis and the role of translocase I in this process.
Medicine: this compound and its analogues are being explored as potential treatments for tuberculosis and other mycobacterial infections.
Mechanism of Action
Capuramycin exerts its antibacterial effects by inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide-translocase (translocase I, MraY). This enzyme is responsible for transferring the pentapeptide of UDP-N-acetylmuramoyl-pentapeptide to undecaprenyl-phosphate, initiating the lipid cycle of peptidoglycan cell wall biosynthesis. By inhibiting this enzyme, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death . Additionally, some this compound analogues have been found to inhibit bacterial RNA polymerases, further contributing to their antibacterial activity .
Comparison with Similar Compounds
Mureidomycin: Active against Pseudomonas species.
Muramycin: Active against some Gram-positive bacteria.
Napsamycin: Active against Pseudomonas species.
Caprazamycin: Active against mycobacteria.
Liposidomycin: Active against mycobacteria
Capuramycin’s unique structure and mechanism of action make it a valuable compound for developing new antibacterial agents, particularly against drug-resistant bacterial strains.
Properties
IUPAC Name |
(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S)-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O12/c1-37-15-14(32)21(28-7-5-12(30)27-23(28)36)39-16(15)17(18(24)33)40-22-13(31)10(29)8-11(38-22)20(35)26-9-4-2-3-6-25-19(9)34/h5,7-10,13-17,21-22,29,31-32H,2-4,6H2,1H3,(H2,24,33)(H,25,34)(H,26,35)(H,27,30,36)/t9-,10-,13-,14+,15-,16-,17+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISOEENGZHMDEO-RLXIHFJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1C(C(=O)N)OC2C(C(C=C(O2)C(=O)NC3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]([C@@H](O[C@@H]1[C@H](C(=O)N)O[C@@H]2[C@H]([C@H](C=C(O2)C(=O)N[C@H]3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318180 | |
| Record name | Capuramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102770-00-3 | |
| Record name | Capuramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102770-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capuramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102770003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capuramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPURAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624X0OXY6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


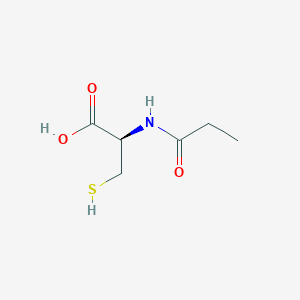
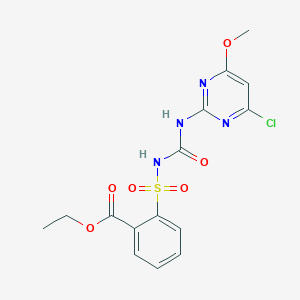
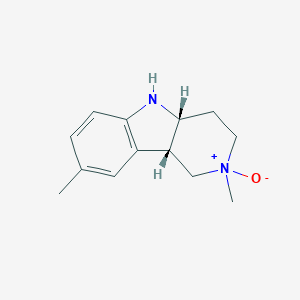
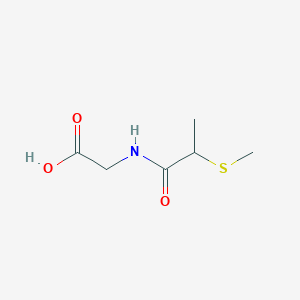
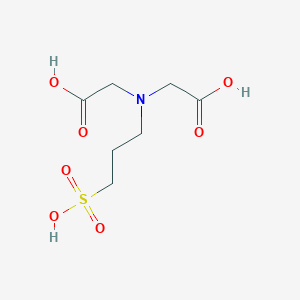
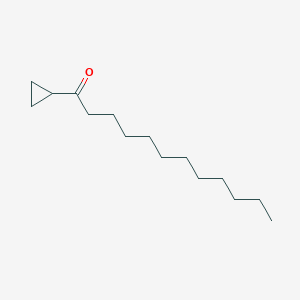
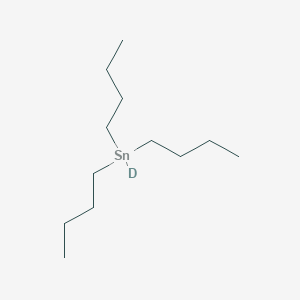
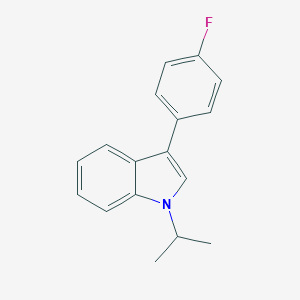
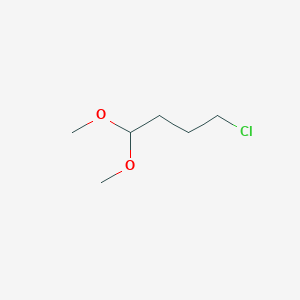
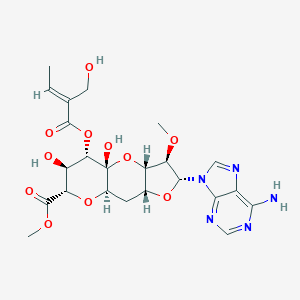
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
![[4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide](/img/structure/B22792.png)
